![molecular formula C10H8N2O2 B11909264 3-Methylquinoxaline-6-carboxylic acid](/img/structure/B11909264.png)
3-Methylquinoxaline-6-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylquinoxaline-6-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by oxidation . One common method is the reaction of o-phenylenediamine with methylglyoxal in the presence of an oxidizing agent such as hydrogen peroxide or potassium permanganate . The reaction is usually carried out in an acidic medium, such as acetic acid, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Methylquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form quinoxaline-6-carboxylic acid.
Reduction: The compound can be reduced to form 3-methylquinoxaline.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products
Oxidation: Quinoxaline-6-carboxylic acid.
Reduction: 3-Methylquinoxaline.
Substitution: Various substituted quinoxalines depending on the reagent used.
Scientific Research Applications
3-Methylquinoxaline-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in biological studies.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methylquinoxaline-6-carboxylic acid involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The compound may also interfere with the synthesis of nucleic acids and proteins, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound of the quinoxaline family.
Quinoxaline-6-carboxylic acid: Similar structure but lacks the methyl group at the 3-position.
3-Methylquinoxaline: Lacks the carboxylic acid group at the 6-position.
Uniqueness
3-Methylquinoxaline-6-carboxylic acid is unique due to the presence of both a methyl group at the 3-position and a carboxylic acid group at the 6-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
3-Methylquinoxaline-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
This compound is characterized by a quinoxaline core with a methyl group at the 3-position and a carboxylic acid group at the 6-position. This unique structure contributes to its biological activity. The compound can be synthesized through various methods, often involving the reaction of appropriate precursors under controlled conditions.
Common Synthesis Methods:
- Condensation Reactions : Utilizing pyruvic acid and 3,4-diaminobenzoic acid.
- Substitution Reactions : Electrophilic substitution reactions using halogens or nitrating agents.
Biological Activity Overview
Research indicates that this compound exhibits a broad spectrum of biological activities, including:
- Antibacterial Activity : Effective against various pathogenic bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae.
- Antifungal Activity : Demonstrated efficacy against fungal strains like Candida albicans and Aspergillus niger.
- Anthelmintic Activity : Moderate to good activity against several earthworm species, indicating potential use in parasitic infections.
- Anticancer Properties : Studies have shown its derivatives to act as potential anti-cancer agents by targeting specific pathways such as VEGFR-2.
Antimicrobial Activity
A study evaluated several derivatives of this compound for their antimicrobial properties. The results are summarized in Table 1.
Compound | Activity Type | MIC (µg/mL) | Target Organism |
---|---|---|---|
This compound | Antibacterial | 8 | Pseudomonas aeruginosa |
Antifungal | 16 | Candida albicans | |
Anthelmintic | 20 | Megascoplex konkanensis |
This table illustrates the moderate to potent activities exhibited by the compound against various pathogens, highlighting its potential for therapeutic applications.
Anticancer Studies
Recent research explored the anticancer properties of synthesized derivatives of this compound. For instance, compound 11e was tested against HepG-2 and MCF-7 cancer cell lines, showing significant cytotoxic effects. The study also assessed apoptosis induction through mechanisms involving caspase activation.
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit key enzymes linked to bacterial growth and cancer progression by binding to their active sites.
- DNA Interaction : Some derivatives have been shown to induce DNA damage in bacterial cells, leading to cell death.
Properties
Molecular Formula |
C10H8N2O2 |
---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
3-methylquinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c1-6-5-11-8-3-2-7(10(13)14)4-9(8)12-6/h2-5H,1H3,(H,13,14) |
InChI Key |
KBHDDNQSIMMHQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C=CC(=CC2=N1)C(=O)O |
Origin of Product |
United States |
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